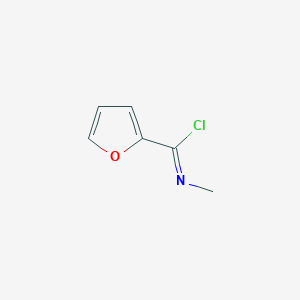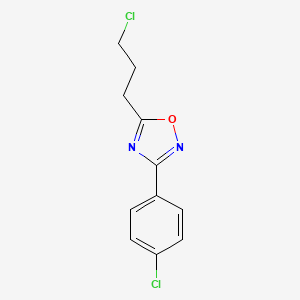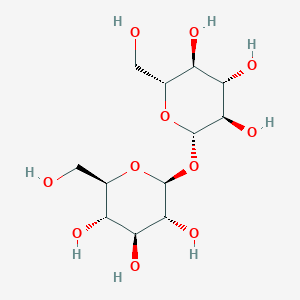
5-Bromo-2-nitrothiazole
Overview
Description
5-Bromo-2-nitrothiazole is a chemical compound with the CAS Number: 182692-69-9 . It has a molecular weight of 209.02 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 5-Bromo-2-nitrothiazole involves known chemical routes . The structures of the new compounds are confirmed by spectroscopic techniques, 1H NMR, 13C NMR, and mass spectrometry, and by elemental analyses .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-nitrothiazole can be represented by the formula C3HBrN2O2S . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
5-Bromo-2-nitrothiazole is a solid compound . It has a molecular weight of 209.02 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
5-Bromo-2-nitrothiazole: A Comprehensive Analysis of Scientific Research Applications
Building Block in Chemical Synthesis: 5-Bromo-2-nitrothiazole serves as a versatile building block in organic synthesis. It is utilized to construct more complex molecules through various chemical reactions due to its reactive bromine and nitro groups .
Intermediate for Other Chemicals: This compound acts as an intermediate in the synthesis of a wide range of chemicals, including pharmaceuticals and agrochemicals. Its role is crucial in multi-step synthesis processes .
3. Spectroscopy and Nonlinear Optical (NLO) Properties Recent studies have explored the effect of new Density Functional Theory (DFT) methods on the spectroscopy and NLO properties of 5-Bromo-2-nitrothiazole, indicating its potential in materials science research .
Antitumor and Cytotoxic Activity: Thiazoles, which include 5-Bromo-2-nitrothiazole, have been studied for their antitumor and cytotoxic activities. They show promise in cancer research, particularly in the development of new chemotherapeutic agents .
Mass Spectrometry Analysis: The compound’s mass spectrum can be analyzed using electron ionization techniques, which is valuable in identifying and quantifying it in various samples, contributing to analytical chemistry .
Safety and Hazards
5-Bromo-2-nitrothiazole is classified as a skin irritant and may cause serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Mechanism of Action
Target of Action
It is known that nitroheterocycles, a group which includes nitrothiazoles, may be reductively activated in hypoxic cells .
Mode of Action
Nitroheterocycles, including nitrothiazoles, are known to undergo redox recycling or decompose to toxic products after being reductively activated in hypoxic cells .
properties
IUPAC Name |
5-bromo-2-nitro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN2O2S/c4-2-1-5-3(9-2)6(7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBUHHOZDGNXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitrothiazole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why does 5-bromo-2-nitrothiazole yield unexpected products when reacted with weakly basic secondary aliphatic amines?
A1: While one might anticipate a simple nucleophilic substitution at the bromine position, research reveals a more complex scenario []. 5-Bromo-2-nitrothiazole undergoes a thermal isomerization to its more reactive counterpart, 2-bromo-5-nitrothiazole. This isomer then competes with the direct nucleophilic displacement on the original molecule. Consequently, the reaction produces a mixture of both the expected 5-amino product and the rearranged 2-aminated 5-nitrothiazole product [].
Q2: How was the structure of the unexpected rearrangement product confirmed?
A2: Researchers employed two key methods to unequivocally confirm the structure of the rearranged 2-aminated 5-nitrothiazole product. Firstly, they synthesized the suspected rearrangement product via alternative synthetic routes, enabling direct comparison with the product obtained from the reaction of 5-bromo-2-nitrothiazole with amines. Secondly, they employed X-ray crystallography to determine the structure of a derivative of the rearrangement product, providing definitive proof of its identity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)




![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)



